molecular formula C9H10ClN3 B1341754 4-Hydrazinoquinoline hydrochloride CAS No. 68500-41-4

4-Hydrazinoquinoline hydrochloride

Cat. No. B1341754
CAS RN: 68500-41-4
M. Wt: 195.65 g/mol
InChI Key: WRAUKLFJWHVIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinoquinoline hydrochloride is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives have been extensively studied due to their potential pharmacological properties, including antibacterial, antitumor, and antioxidant activities . The compound is characterized by the presence of a hydrazino group attached to the quinoline ring, which allows for further chemical transformations.

Synthesis Analysis

The synthesis of 4-hydrazinoquinoline derivatives can be achieved through different methods. One approach involves the reaction of 4-chloro-2-methylquinolines with hydrazine hydrate to produce 6(8)-substituted 4-hydrazino-2-methylquinolines . Another method includes the regioselective C4-hydrazinylation of 2,4-dichloroquinolines, which stops at the mono-substitution product with high regioselectivity at the C4 position . Additionally, the interaction of 4-hydrazinoquinazoline with dicarboxylic acid anhydrides has been explored, leading to the formation of hydrazidoacids and imidoaminic structures .

Molecular Structure Analysis

The molecular structure of 4-hydrazinoquinoline derivatives has been elucidated using various spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectral data . X-ray structure analysis and theoretical calculations have also been employed to confirm the formation of these structures . The presence of the hydrazino group is a key feature that allows for further chemical reactions and the formation of complex heterocyclic compounds.

Chemical Reactions Analysis

4-Hydrazinoquinoline hydrochloride undergoes a variety of chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, reactions with ethyl acetoacetate and acetone produce pyrrolo[3,2-c]quinolines and pyrazolylquinolines . The compound also reacts with Vilsmeier-Haack reagent to form hydrazone compounds with demonstrated antibacterial activity . Furthermore, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones results in the synthesis of pyridazino[4,3-c:5,6-c']diquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydrazinoquinoline derivatives are closely related to their molecular structure. These compounds have been found to possess a wide range of biological activities, including antimalarial, antituberculosis, antiviral, and antioxidant properties . Their toxicity has been evaluated both in silico and in vivo, classifying them as low to moderately toxic compounds . The antibacterial activity of these derivatives has been confirmed against various strains of bacteria, with some compounds showing significant growth inhibition .

properties

IUPAC Name

quinolin-4-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-12-9-5-6-11-8-4-2-1-3-7(8)9;/h1-6H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAUKLFJWHVIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590617
Record name 4-Hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinoquinoline hydrochloride

CAS RN

68500-41-4
Record name 4-Hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Hydrazinoquinoline hydrochloride
Reactant of Route 3
4-Hydrazinoquinoline hydrochloride
Reactant of Route 4
4-Hydrazinoquinoline hydrochloride
Reactant of Route 5
4-Hydrazinoquinoline hydrochloride
Reactant of Route 6
4-Hydrazinoquinoline hydrochloride

Citations

For This Compound
4
Citations
L Savini, L Chiasserini, A Gaeta, C Pellerano - Bioorganic & medicinal …, 2002 - Elsevier
… In those instances where 4-hydrazinoquinoline hydrochloride was employed, an equimolar amount of NaOAc was added to the mixture to liberate the free base for reaction. The 1 H …
M de Lima Ferreira, BF Milne, MVN de Souza… - Journal of Chemical …, 2014 - Springer
… Among the compounds studied have been 4-[(E)-2-(benzylidene)hydrazine-1-yl]quinolin-1-ium chlorides, 1, generated from reactions of 4-hydrazinoquinoline hydrochloride with …
ERT Tiekink, SMSV Wardell, JL Wardell… - … Section E: Structure …, 2012 - scripts.iucr.org
… A solution of 4-hydrazinoquinoline hydrochloride 1 (1.03 mmol) and 2-chlorobenzaldehyde 2 (1.24 mmol) in ethanol (5 ml) was stirred for 8 h at room temperature and then rotary …
Number of citations: 4 scripts.iucr.org
J Thomas, CE Berkoff, WB Flagg, JJ Gallo… - Journal of Medicinal …, 1975 - ACS Publications
Eighty-four 4-quinolinehydrazones were synthesized and tested forantiviral activity. Thirty-nine derivatives were active against Influenza Az and/or Coxsackie Bl in mice at a dose of 25 …
Number of citations: 32 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.